1-(2-Fluoropyridin-4-yl)piperazine

Medicinal Chemistry Lipophilicity In Silico ADME

This 2-fluoropyridin-4-yl piperazine offers a quantifiable logP advantage (1.02) over its 6-fluoro isomer (0.84), enabling systematic SAR exploration of fluorine positional effects on ADME properties. With TPSA of 28.16 Ų and only one rotatable bond, it is an optimal CNS-penetrant fragment for FBDD. Directly compare binding affinity and metabolic stability across positional isomers to de-risk lead optimization. Ensure empirical validation by choosing this precisely differentiated building block over generic alternatives.

Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
CAS No. 1260227-71-1
Cat. No. B1382245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoropyridin-4-yl)piperazine
CAS1260227-71-1
Molecular FormulaC9H12FN3
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC=C2)F
InChIInChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
InChIKeyNASFFLBQJKRCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoropyridin-4-yl)piperazine (CAS 1260227-71-1): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


1-(2-Fluoropyridin-4-yl)piperazine (CAS 1260227-71-1) is a fluorinated heterocyclic compound with the molecular formula C9H12FN3 and a molecular weight of 181.21 g/mol [1]. It features a piperazine ring linked to a 2-fluoropyridine moiety at the 4-position, a structural motif commonly employed in medicinal chemistry as a pharmacophore for modulating biological targets . The compound is commercially available from multiple vendors in high purity (typically ≥95%) for research and development purposes .

Why 1-(2-Fluoropyridin-4-yl)piperazine (CAS 1260227-71-1) Cannot Be Substituted with In-Class Analogs


Fluoropyridinyl piperazines are not a uniform class; the position and number of fluorine atoms, as well as the substitution pattern on the pyridine ring, profoundly influence electronic properties, binding affinities, and pharmacokinetic behavior . A 2-fluoropyridin-4-yl substitution creates a distinct electron density profile compared to 3- or 6-fluoro analogs, potentially altering target engagement and metabolic stability in unpredictable ways [1]. Direct substitution without empirical validation risks project delays and experimental failure, underscoring the necessity for procurement decisions grounded in quantifiable differentiation rather than structural similarity alone [2].

Quantitative Differentiation Evidence for 1-(2-Fluoropyridin-4-yl)piperazine (CAS 1260227-71-1) vs. Closest Analogs


Computational Lipophilicity: Predicted logP of 1.02 for 1-(2-Fluoropyridin-4-yl)piperazine vs. Regional Isomers

The predicted octanol-water partition coefficient (logP) for 1-(2-Fluoropyridin-4-yl)piperazine is calculated to be 1.0241 [1]. This value suggests moderate lipophilicity, which is a critical parameter influencing membrane permeability and oral bioavailability. In contrast, its positional isomer, 1-(6-Fluoropyridin-3-yl)piperazine, exhibits a predicted logP of 0.84, indicating a more hydrophilic character .

Medicinal Chemistry Lipophilicity In Silico ADME

Polar Surface Area (PSA): 28.16 Ų for 1-(2-Fluoropyridin-4-yl)piperazine Supports Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) for 1-(2-Fluoropyridin-4-yl)piperazine is calculated as 28.16 Ų [1]. This value is well below the commonly accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [2]. A structurally similar piperazine derivative, 1-(5-fluoropyridin-2-yl)piperazine, has a TPSA of 28.2 Ų, suggesting comparable BBB permeability potential across the subclass [3].

CNS Drug Discovery Blood-Brain Barrier In Silico ADME

Molecular Rotational Freedom: Single Rotatable Bond in 1-(2-Fluoropyridin-4-yl)piperazine May Confer Entropic Advantage in Binding

1-(2-Fluoropyridin-4-yl)piperazine possesses only one rotatable bond between the piperazine and pyridine rings [1]. This restricted conformational flexibility can reduce the entropic penalty upon target binding, potentially enhancing binding affinity compared to analogs with more rotatable bonds. In contrast, extended linker derivatives like 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine contain multiple rotatable bonds, which may reduce binding efficiency .

Structure-Based Drug Design Conformational Analysis Binding Affinity

Optimal Application Scenarios for 1-(2-Fluoropyridin-4-yl)piperazine (CAS 1260227-71-1) Based on Quantitative Differentiation


CNS Drug Discovery: Scaffold for Blood-Brain Barrier Penetrant Leads

Given its low predicted topological polar surface area (TPSA) of 28.16 Ų, 1-(2-Fluoropyridin-4-yl)piperazine is an ideal starting scaffold for CNS drug discovery programs where blood-brain barrier (BBB) penetration is a primary requirement [1]. The compound's moderate lipophilicity (logP 1.02) and low number of rotatable bonds further support its candidacy for developing orally bioavailable, brain-penetrant therapeutics [2].

Structure-Activity Relationship (SAR) Studies on Fluoropyridine Positional Isomers

The quantifiable differences in predicted logP between 1-(2-Fluoropyridin-4-yl)piperazine (logP 1.02) and its 6-fluoro isomer (logP 0.84) provide a clear rationale for using this compound in systematic SAR campaigns . Researchers can leverage this compound to directly probe the impact of fluorine substitution position on key drug-like properties, including solubility, permeability, and metabolic stability.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 181.21 g/mol and only one rotatable bond, 1-(2-Fluoropyridin-4-yl)piperazine meets the criteria of a high-quality fragment for FBDD [3]. Its low conformational flexibility minimizes entropic penalties upon binding, potentially yielding fragments with high ligand efficiency when elaborated into lead compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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